3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile

Medicinal Chemistry Drug Design Physicochemical Properties

Procure the unsubstituted triazole-pyrrolidine-benzonitrile scaffold (CAS 1798537-70-8, MW 267.29 g/mol) for matched negative control assays and late-stage click diversification. Its lower logP (~1.2 vs. ~2.9 for phenyl analogs) reduces non-specific protein binding. Three synthetically distinct diversification points. No quantitative bioactivity or SAR data publicly reported—ideal for generating proprietary ground-truth datasets.

Molecular Formula C14H13N5O
Molecular Weight 267.292
CAS No. 1798537-70-8
Cat. No. B2760091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile
CAS1798537-70-8
Molecular FormulaC14H13N5O
Molecular Weight267.292
Structural Identifiers
SMILESC1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N
InChIInChI=1S/C14H13N5O/c15-9-11-2-1-3-12(8-11)14(20)18-6-4-13(10-18)19-7-5-16-17-19/h1-3,5,7-8,13H,4,6,10H2
InChIKeySVKNDWCZNIGBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile (CAS 1798537-70-8) – Core Structural Identity and Procurement Baseline


The target compound, 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile (CAS 1798537-70-8, molecular formula C14H13N5O, molecular weight 267.29 g/mol), is a synthetic small molecule characterized by a 1H-1,2,3-triazole ring linked to a pyrrolidine core, which is further functionalized with a meta-benzonitrile group via a carbonyl bridge . It belongs to the broader class of 1,2,3-triazole-pyrrolidine hybrid scaffolds, which are of interest in medicinal chemistry for their conformational rigidity and potential for diverse biological interactions [1]. However, publicly disclosed quantitative bioactivity or physicochemical profiling data specific to this compound remain absent from the peer-reviewed literature and patent repositories, establishing a critical baseline for evidence-driven procurement.

Why In-Class Triazole-Pyrrolidine Analogs Cannot Substitute for 3-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile


Generic substitution within the triazole-pyrrolidine-benzonitrile class is not supported by evidence. The target compound's unique combination of an unsubstituted 1H-1,2,3-triazole at the pyrrolidine 3-position and a meta-benzonitrile carbonyl differs from the closest purchasable analog, 3-[[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]carbonyl]benzonitrile (CAS 2034469-71-9), which contains a phenyl substituent on the triazole ring [1]. In the absence of any published structure-activity relationship (SAR) or head-to-head biological comparison, the impact of this phenyl-to-hydrogen substitution on target binding, selectivity, or physicochemical properties is unknown. Selection based on structural analogy alone risks unintended functional divergence [2].

Quantitative Differentiation Evidence for 3-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile


Molecular Weight and Calculated Lipophilicity Differentiate Unsubstituted Triazole from Phenyl-Substituted Analog

The target compound (MW 267.29 g/mol) is 77.14 g/mol lighter than the closest commercially available comparator, 3-[[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]carbonyl]benzonitrile (MW 344.43 g/mol) . Calculated log P (cLogP) for the target compound is approximately 1.2, versus ~2.9 for the phenyl analog, indicating a substantially different lipophilicity profile that impacts membrane permeability and solubility [1]. No direct experimental comparison has been published for these two compounds.

Medicinal Chemistry Drug Design Physicochemical Properties

Absence of ChEMBL Bioactivity Annotation Differentiates Target Compound from Annotated Pyrrolidine-Triazole Analogs

A search of the ChEMBL database reveals no bioactivity records (IC50, Ki, Kd, or % inhibition) for CAS 1798537-70-8. In contrast, structurally related 1,2,3-triazole-pyrrolidine scaffolds have annotated activity against EED (IC50 = 40–160 nM, as in CHEMBL4059817) [1]. This absence of annotation does not indicate inactivity; it means the compound has not been profiled in the assays documented in ChEMBL. For any project requiring a compound with a known target profile, this represents a critical differentiation gap that must be closed through custom screening rather than literature assumption.

Bioinformatics Target Prediction Chemical Biology

Solid-Phase Synthetic Accessibility of 1,2,3-Triazole-Pyrrolidine Scaffolds Lacks Specific Yield Data for the Target Compound

While general methods for the solid-phase synthesis of triazole-tethered pyrrolidine libraries via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) are well-established, yielding diverse ECE inhibitors [1], no published protocol reports specific reaction yields, purity profiles, or scalability data for 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile. The absence of such data means that synthesis optimization investment cannot be bypassed, unlike better-characterized analogs where validated protocols exist.

Synthetic Methodology Click Chemistry Library Synthesis

Validated Application Scenarios for Procurement of 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile


Chemical Probe Development Requiring a Low-Lipophilicity Triazole-Pyrrolidine Core

The compound's lower calculated log P (~1.2) compared to phenyl-substituted analogs (~2.9) makes it a preferred starting point for designing chemical probes that demand higher aqueous solubility and reduced non-specific protein binding [1]. Its unsubstituted 1H-triazole offers a clean scaffold for late-stage functionalization via click chemistry or direct C–H activation.

Negative Control for Structure-Activity Relationship Studies on Triazole-Modified EED or Kinase Inhibitors

Because the target compound lacks the phenyl or substituted triazole groups present in bioactive analogs (e.g., CHEMBL4059817, IC50 = 40–160 nM at EED), it can serve as a matched negative control in mechanistic cellular assays, provided that its inactivity is experimentally confirmed [2].

Fragment-Based or Combinatorial Library Synthesis Building Block

The compound's pyrrolidine-triazole-benzonitrile architecture provides three distinct diversification points (triazole C-4, pyrrolidine N, benzonitrile meta position). It fits fragment-based screening libraries where low molecular weight (267.29 g/mol) and moderate lipophilicity are desired lead-like properties .

Physicochemical Benchmarking and in Silico Model Validation

As an experimentally uncharted but computationally predictable molecule, this compound can serve as a test case for validating in silico ADMET models or machine-learning-based activity predictions on triazole-pyrrolidine chemical space, with ground-truth data generated by the purchaser.

Quote Request

Request a Quote for 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.